molecular formula C14H14N2O5 B4687856 (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

Cat. No.: B4687856
M. Wt: 290.27 g/mol
InChI Key: NTJZWZUSWSEUFQ-JXMROGBWSA-N
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Description

The compound (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione is a synthetic organic molecule characterized by its unique structure, which includes a diazinane ring substituted with a dimethoxyphenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione typically involves the condensation of 2,5-dimethoxybenzaldehyde with 1-methyl-1,3-diazinane-2,4,6-trione under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the compound can result in the formation of the corresponding dihydro derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its ability to interact with specific biological targets suggests that it could be developed into a pharmaceutical agent for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
  • (5E)-5-[(2,6-dimethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
  • (5E)-5-[(3,5-dimethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

Uniqueness

The uniqueness of (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione lies in its specific substitution pattern on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and highlights its potential for various applications.

Properties

IUPAC Name

(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-16-13(18)10(12(17)15-14(16)19)7-8-6-9(20-2)4-5-11(8)21-3/h4-7H,1-3H3,(H,15,17,19)/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJZWZUSWSEUFQ-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C=CC(=C2)OC)OC)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=C(C=CC(=C2)OC)OC)/C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
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(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
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(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
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(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Reactant of Route 5
(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Reactant of Route 6
(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

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